molecular formula C9H5ClF2N2 B2405947 4-Chloro-7,8-difluoroquinolin-3-amine CAS No. 1602975-52-9

4-Chloro-7,8-difluoroquinolin-3-amine

Cat. No.: B2405947
CAS No.: 1602975-52-9
M. Wt: 214.6
InChI Key: RQKJDQYRLMUVOG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-Chloro-7,8-difluoroquinolin-3-amine involves a series of reactions. The general procedure for synthesis of 4-chloro-6,8-difluoroquinoline involves taking 6,8-Difluoroquinolin-4(1H)-one and POCl3 (excess) as solvent. The resulting reaction mixture is stirred at 120 °C for 4 hours .


Molecular Structure Analysis

The molecular structure of this compound is represented by the formula C9H5ClF2N2. The InChI Code is 1S/C9H6F2N2/c10-7-2-1-5-3-6 (12)4-13-9 (5)8 (7)11/h1-4H,12H2 .


Physical and Chemical Properties Analysis

The physical form of this compound is solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Cytotoxicity and Anticancer Potential

4-Chloro-7,8-difluoroquinolin-3-amine derivatives show significant potential in anticancer research. For instance, a study involving the synthesis of 4-aminoquinoline derivatives demonstrated notable cytotoxic effects on human breast tumor cell lines, highlighting their potential as anticancer agents (Zhang et al., 2007).

Antibacterial Properties

Research into the antibacterial properties of this compound derivatives has shown promising results. A study on new 8-nitrofluoroquinolone models revealed interesting antibacterial activity against both gram-positive and gram-negative strains (Al-Hiari et al., 2007).

Chemoselectivity in Amination

The chemoselectivity in amination processes involving 4-chloroquinazolines, closely related to 4-chloroquinolines, is an area of research focus. Studies have shown selective amination processes, providing insights into synthetic chemistry applications (Shen et al., 2010).

Synthesis and Evaluation of Derivatives

Research on the synthesis of various derivatives of this compound, particularly those with potential therapeutic applications, has been extensive. This includes studies on the synthesis of 4-amino-2-phenylquinoline derivatives (Tsai et al., 2008) and compounds with fluorescence properties for potential use in imaging and diagnostics (Kadrić et al., 2014).

Applications in Antimycotic Agents

The synthesis of secondary amines containing 2-chloroquinoline, a related compound, for use as antimycotic agents, has been explored. This research has potential applications in the development of new treatments for fungal infections (Kumar et al., 2011).

Potential in Fluorescence Probes

Investigations into the reactivity and fluorescence enhancement of certain probes involving quinoline derivatives, which could be relevant to this compound, have been conducted. These studies are significant for developing sensitive detection methods in biochemistry and medical diagnostics (McQuade et al., 2010).

Safety and Hazards

The safety information for 4-Chloro-7,8-difluoroquinolin-3-amine includes several hazard statements: H302-H315-H319-H335 . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 .

Properties

IUPAC Name

4-chloro-7,8-difluoroquinolin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClF2N2/c10-7-4-1-2-5(11)8(12)9(4)14-3-6(7)13/h1-3H,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQKJDQYRLMUVOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=NC=C(C(=C21)Cl)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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